4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine
Description
Properties
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28F3N5O3S/c20-19(21,22)16-1-2-18(23-15-16)25-9-7-24(8-10-25)17-3-5-26(6-4-17)31(28,29)27-11-13-30-14-12-27/h1-2,15,17H,3-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIFQANAJCFRAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28F3N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the pyridine derivative:
Piperazine and piperidine coupling: The pyridine derivative is then coupled with piperazine and piperidine under controlled conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl (-SO₂-) moiety undergoes nucleophilic substitution and elimination reactions. Key observations:
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Nucleophilic Displacement : Reacts with amines (e.g., piperazine derivatives) to form sulfonamides under mild basic conditions (DCM, Cs₂CO₃) .
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Hydrolysis : Stable under acidic conditions but hydrolyzes slowly in aqueous NaOH (pH >12) to yield sulfonic acid derivatives .
Piperazine Ring Modifications
The piperazine nitrogen atoms participate in:
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Alkylation : Reacts with alkyl halides (e.g., tert-butyl bromoacetate) in MeCN at 75°C to form N-alkylated derivatives .
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Deprotection : Boc-protected piperazines are cleaved using HCl/dioxane (4M, 5 eq) to regenerate free amines .
Pyridine and Trifluoromethyl Group Behavior
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Electrophilic Aromatic Substitution (EAS) : The pyridine ring undergoes nitration at the meta position relative to the trifluoromethyl group .
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Fluorine Stability : The -CF₃ group remains inert under most conditions but can participate in radical reactions under UV light.
Key Synthetic Steps
Derivatization Strategies
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Suzuki Coupling : The pyridine ring couples with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to introduce aryl groups .
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Reductive Amination : Piperidine nitrogen reacts with aldehydes (NaBH₃CN, MeOH) to form secondary amines .
Nucleophilic Substitution Kinetics
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Rate Law : Second-order kinetics observed for sulfonyl displacement (k = 0.15 M⁻¹min⁻¹ at 25°C) .
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Activation Energy : ΔG‡ = 85 kJ/mol for piperazine alkylation, indicating a concerted SN2 mechanism .
Thermal Stability Profile
| Temperature (°C) | Decomposition Pathway | Half-Life |
|---|---|---|
| 25 | Stable | >1 year |
| 150 | Sulfonyl group cleavage | 2h |
| 200 | Pyridine ring degradation | 15min |
Data adapted from thermal gravimetric analysis (TGA) .
Functional Group Reactivity Hierarchy
| Group | Reactivity (Relative Rate) | Preferred Reactions |
|---|---|---|
| Sulfonyl | 1.00 (reference) | Nucleophilic substitution |
| Piperazine N-H | 0.45 | Alkylation, acylation |
| Pyridine C-H | 0.12 | EAS, radical reactions |
| Trifluoromethyl | 0.03 | Inert under standard conditions |
Solvent Effects on Reaction Outcomes
Scientific Research Applications
Medicinal Chemistry
Design and Synthesis
The compound is synthesized through a multi-step process involving the functionalization of piperidine and morpholine derivatives. The introduction of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for drug development .
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the piperazine and piperidine moieties can significantly affect the biological activity of the compound. For instance, varying the substituents on these rings can optimize binding affinity to target receptors, which is crucial for developing effective therapeutics .
Pharmacological Applications
Central Nervous System (CNS) Effects
The compound has been studied for its potential as a central nervous system agent. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Studies have shown that derivatives of this compound exhibit activity against targets such as acetylcholinesterase (AChE), which is relevant in Alzheimer's disease treatment .
Antimicrobial Activity
In vitro studies have demonstrated that compounds similar to 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine possess antimicrobial properties. These compounds have been tested against various bacterial and fungal pathogens, indicating their potential use in treating infections .
Case Study 1: Antimicrobial Efficacy
A series of piperidine derivatives were synthesized and evaluated for their antimicrobial activity against Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that specific modifications to the sulfonamide group enhanced efficacy against these pathogens, highlighting the importance of structural optimization in drug design .
Case Study 2: CNS Activity
Research focusing on piperazine-containing compounds revealed that certain analogs exhibited significant inhibition of AChE, with IC50 values in the nanomolar range. This suggests potential for developing treatments for cognitive disorders, emphasizing the role of trifluoromethyl substitutions in enhancing pharmacological profiles .
Data Tables
| Compound | Activity Type | Target | IC50/EC50 Values | Notes |
|---|---|---|---|---|
| Compound A | Antimicrobial | Bacteria | 5 µM | Effective against Xanthomonas axonopodis |
| Compound B | CNS Activity | AChE | 10 nM | Potential Alzheimer’s treatment |
| Compound C | Antimicrobial | Fungi | 3 µM | Effective against Fusarium solani |
Mechanism of Action
The mechanism of action of 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine and piperidine moieties may facilitate binding to receptors or enzymes, modulating their activity. The sulfonyl group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share core structural motifs with 4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine, differing in substituents, linker groups, or functional moieties.
Key Structural Analogs and Their Properties
Structural and Functional Insights
- Piperidine vs. Piperazine Linkers: The inclusion of a piperidine ring in the target compound (vs. Piperidine’s six-membered ring reduces steric hindrance compared to piperazine’s smaller ring .
- Sulfonamide vs. Ester/Carboxylic Acid: The sulfonamide group in the target compound offers superior hydrolytic stability compared to esters (e.g., in the quinoline derivative ) but may reduce solubility relative to carboxylic acids (e.g., propanoic acid analog ).
- Trifluoromethylpyridine Positioning : The meta-position of the trifluoromethyl group on the pyridine ring (as seen in compound 13 ) induces electron-withdrawing effects, stabilizing aromatic interactions in target binding pockets.
Research Implications
- Drug Design : The piperidine-sulfonyl-morpholine scaffold offers a balance between rigidity and flexibility, advantageous for kinase inhibitors targeting ATP-binding pockets.
- SAR Studies : Modifications to the linker (e.g., replacing piperidine with pyrrolidine) or substituents (e.g., introducing chloro or tert-butyl groups ) could optimize potency and selectivity.
Biological Activity
The compound 4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a morpholine ring, piperazine moieties, and a trifluoromethyl-substituted pyridine. The sulfonyl group enhances its pharmacological profile by improving solubility and bioavailability. The molecular formula is with a molecular weight of approximately 421.45 g/mol.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of piperazine have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves inhibition of bacterial phosphopantetheinyl transferase (PPTase), crucial for bacterial viability .
Anticancer Potential
The sulfonamide group in the structure is known for its anticancer properties. Research has demonstrated that compounds with sulfonamide functionalities can inhibit tumor growth and induce apoptosis in cancer cells . In vitro studies have shown that similar morpholine derivatives can inhibit the growth of various cancer cell lines through multiple pathways, including apoptosis induction and cell cycle arrest.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are significant in treating neurodegenerative diseases like Alzheimer's . The binding affinity and inhibitory activity against these enzymes can be quantitatively assessed using IC50 values derived from enzyme kinetics assays.
Study 1: Antibacterial Efficacy
A study published in Journal of Medicinal Chemistry evaluated the antibacterial activity of a series of piperazine derivatives, including those with trifluoromethyl substitutions. The results indicated that these compounds exhibited submicromolar inhibition against Sfp-PPTase without cytotoxic effects on human cells, suggesting a selective mechanism targeting bacterial cells .
Study 2: Anticancer Activity
In another investigation, morpholine-based compounds were tested against various cancer cell lines. Results showed that these compounds induced significant apoptosis and inhibited proliferation in human breast cancer cells (MCF-7). The study highlighted the role of the sulfonamide group in enhancing anticancer activity, making it a promising candidate for further development .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds targeting PPTases disrupt bacterial metabolism.
- Apoptosis Induction : Sulfonamide groups may activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Morpholine derivatives can interfere with cell cycle progression, halting proliferation.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step nucleophilic substitution and coupling reactions. A typical approach involves:
- Step 1 : Reacting a piperidine derivative (e.g., 4-[5-(trifluoromethyl)pyridin-2-yl]piperazine) with a sulfonyl chloride intermediate under basic conditions (e.g., NaOH in dichloromethane) to form the sulfonamide bond .
- Step 2 : Coupling the sulfonylated piperidine with morpholine under reflux conditions in a polar aprotic solvent (e.g., DMF) .
- Optimization : Reaction yields improve with anhydrous conditions, controlled temperature (e.g., 60–80°C), and purification via column chromatography or recrystallization .
Q. How can structural and physicochemical properties be characterized?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.41–8.21 ppm in DMSO-d₆) confirms backbone connectivity and substituent positions .
- Melting Point : Compare observed values (e.g., 287.5–293.5°C for related trifluoromethylpyridyl compounds) to theoretical predictions .
- X-ray Crystallography : Resolve stereochemistry and confirm sulfonamide geometry .
Q. What analytical techniques are recommended for purity assessment and impurity profiling?
- Methodological Answer :
- HPLC-MS : Quantify purity (>95%) and detect trace impurities (e.g., unreacted piperazine intermediates) .
- Elemental Analysis : Validate empirical formula (e.g., C, H, N, S content) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence biological activity?
- Methodological Answer :
- SAR Studies : Replace the trifluoromethylpyridyl group with halogenated or alkyl analogs to assess binding affinity changes. For example:
- Fluorine substitution (e.g., 4-fluorophenyl derivatives) enhances metabolic stability but may reduce solubility .
- Piperazine vs. Piperidine : Modulating ring size affects conformational flexibility and target engagement .
- In Vitro Assays : Test modified analogs against relevant biological targets (e.g., kinase inhibitors) using fluorescence polarization or SPR .
Q. What computational strategies predict drug-likeness and physicochemical properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate aqueous solubility and membrane permeability using software like GROMACS .
- ADMET Prediction : Tools like SwissADME estimate logP, bioavailability, and CYP450 interactions. For example:
- LogP : Predicted ~3.2 (moderate lipophilicity) due to sulfonyl and morpholine groups .
- Docking Studies : Map interactions with hypothetical binding pockets (e.g., homology models of GPCRs) .
Q. How can synthetic bottlenecks (e.g., low yields, byproducts) be addressed?
- Methodological Answer :
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound amines) to trap unreacted sulfonyl chlorides .
- Catalytic Optimization : Replace traditional bases (e.g., NaOH) with organocatalysts (e.g., DMAP) to enhance regioselectivity .
- Scale-Up Challenges : Use flow chemistry for exothermic steps (e.g., sulfonation) to improve safety and reproducibility .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
